Cas no 1780872-44-7 (2-{bicyclo3.1.0hexan-3-yl}acetic acid)

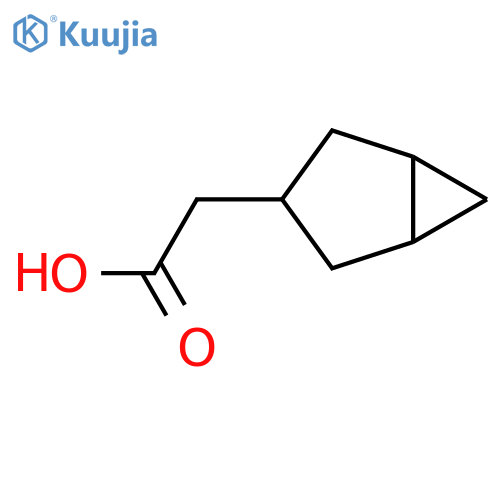

1780872-44-7 structure

商品名:2-{bicyclo3.1.0hexan-3-yl}acetic acid

2-{bicyclo3.1.0hexan-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{bicyclo[3.1.0]hexan-3-yl}acetic acid

- Bicyclo[3.1.0]hexane-3-acetic acid

- 2-{bicyclo3.1.0hexan-3-yl}acetic acid

- 1780872-44-7

- AT24729

- EN300-3056576

- 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid

- 2-(BICYCLO[3.1.0]HEXAN-3-YL)ACETIC ACID

-

- インチ: 1S/C8H12O2/c9-8(10)3-5-1-6-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)

- InChIKey: VFLUKLONYOJQIH-UHFFFAOYSA-N

- ほほえんだ: C12C(C1)CC(CC(O)=O)C2

計算された属性

- せいみつぶんしりょう: 140.083729621g/mol

- どういたいしつりょう: 140.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.171±0.06 g/cm3(Predicted)

- ふってん: 245.0±8.0 °C(Predicted)

- 酸性度係数(pKa): 4.72±0.10(Predicted)

2-{bicyclo3.1.0hexan-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3056576-10.0g |

2-{bicyclo[3.1.0]hexan-3-yl}acetic acid |

1780872-44-7 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 | |

| Aaron | AR028Q2M-10g |

2-{bicyclo[3.1.0]hexan-3-yl}aceticacid |

1780872-44-7 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| 1PlusChem | 1P028PUA-2.5g |

2-{bicyclo[3.1.0]hexan-3-yl}aceticacid |

1780872-44-7 | 95% | 2.5g |

$2691.00 | 2024-06-19 | |

| 1PlusChem | 1P028PUA-50mg |

2-{bicyclo[3.1.0]hexan-3-yl}aceticacid |

1780872-44-7 | 95% | 50mg |

$363.00 | 2024-06-19 | |

| 1PlusChem | 1P028PUA-1g |

2-{bicyclo[3.1.0]hexan-3-yl}aceticacid |

1780872-44-7 | 95% | 1g |

$1405.00 | 2024-06-19 | |

| Enamine | EN300-3056576-0.1g |

2-{bicyclo[3.1.0]hexan-3-yl}acetic acid |

1780872-44-7 | 95.0% | 0.1g |

$376.0 | 2025-03-19 | |

| Enamine | EN300-3056576-5.0g |

2-{bicyclo[3.1.0]hexan-3-yl}acetic acid |

1780872-44-7 | 95.0% | 5.0g |

$3147.0 | 2025-03-19 | |

| Enamine | EN300-3056576-1g |

2-{bicyclo[3.1.0]hexan-3-yl}acetic acid |

1780872-44-7 | 95% | 1g |

$1086.0 | 2023-09-05 | |

| Enamine | EN300-3056576-10g |

2-{bicyclo[3.1.0]hexan-3-yl}acetic acid |

1780872-44-7 | 95% | 10g |

$4667.0 | 2023-09-05 | |

| Aaron | AR028Q2M-2.5g |

2-{bicyclo[3.1.0]hexan-3-yl}aceticacid |

1780872-44-7 | 95% | 2.5g |

$2950.00 | 2023-12-15 |

2-{bicyclo3.1.0hexan-3-yl}acetic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1780872-44-7 (2-{bicyclo3.1.0hexan-3-yl}acetic acid) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量